1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate is a complex organic compound with a unique structure that includes a tert-butyl group, an ethyl group, and a piperidinyl group
Vorbereitungsmethoden
The synthesis of 1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidinyl derivative, followed by the introduction of the tert-butyl and ethyl groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl 3-ethyl (2R)-2-(piperidin-1-yl)propanedioate can be compared with other similar compounds, such as:
- 1-tert-butyl 3-ethyl (2R)-2-(morpholin-1-yl)propanedioate
- 1-tert-butyl 3-ethyl (2R)-2-(pyrrolidin-1-yl)propanedioate These compounds share structural similarities but differ in the nature of the heterocyclic ring (piperidinyl, morpholinyl, pyrrolidinyl). The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from these related compounds.
Eigenschaften
Molekularformel |
C14H25NO4 |
---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-ethyl (2R)-2-piperidin-1-ylpropanedioate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)11(13(17)19-14(2,3)4)15-9-7-6-8-10-15/h11H,5-10H2,1-4H3/t11-/m1/s1 |
InChI-Schlüssel |
XUJKXKCPRAPAOS-LLVKDONJSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C(=O)OC(C)(C)C)N1CCCCC1 |
Kanonische SMILES |
CCOC(=O)C(C(=O)OC(C)(C)C)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.